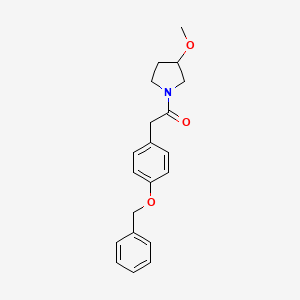

2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone

Description

Properties

Molecular Formula |

C20H23NO3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

1-(3-methoxypyrrolidin-1-yl)-2-(4-phenylmethoxyphenyl)ethanone |

InChI |

InChI=1S/C20H23NO3/c1-23-19-11-12-21(14-19)20(22)13-16-7-9-18(10-8-16)24-15-17-5-3-2-4-6-17/h2-10,19H,11-15H2,1H3 |

InChI Key |

UFSLUAUKSJGLCY-UHFFFAOYSA-N |

Canonical SMILES |

COC1CCN(C1)C(=O)CC2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzyloxyphenyl Intermediate: The initial step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.

Formation of the Ethanone Intermediate: The 4-(benzyloxy)benzaldehyde is then subjected to a Grignard reaction with an appropriate Grignard reagent to form the corresponding alcohol, which is subsequently oxidized to yield 2-(4-(benzyloxy)phenyl)ethanone.

Formation of the Final Product: The final step involves the reaction of 2-(4-(benzyloxy)phenyl)ethanone with 3-methoxypyrrolidine under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, which offer better control over reaction conditions and can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The benzyloxy and methoxypyrrolidine groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts or specific conditions, such as the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound could be used in the development of new materials or as a precursor in industrial chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets. The benzyloxy and methoxypyrrolidine groups may interact with enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Piperazine-Quinazoline Moieties

Compound A: 2-(4-(Benzyloxy)phenyl)-1-(4-(6,7-dimethoxy-4-(pyrrolidin-1-yl)quinazolin-2-yl)piperazin-1-yl)ethanone Structural Difference: Replaces the 3-methoxypyrrolidine group with a piperazine-linked quinazoline core. Physical Data: Melting point = 137°C (decomposes), yield = 60%. Spectroscopy: ¹H-NMR (δ 7.45–6.85 ppm for aromatic protons), DIUS-MS (m/z calc. 629.3, found 629.3).

Compound B: 1-(4-(4-Amino-6,7-diethoxyquinazolin-2-yl)piperazin-1-yl)-2-(4-(benzyloxy)phenyl)ethanone Structural Difference: Features amino and ethoxy substituents on the quinazoline ring. Physical Data: Melting point = 248–254°C, yield = 69%. Spectroscopy: ¹H-NMR (δ 7.42–6.85 ppm for aromatic protons), DIUS-MS (m/z calc. 601.3, found 601.3).

Comparison Insights :

- Heterocyclic Impact : The 3-methoxypyrrolidine group in the target compound may enhance solubility compared to the bulkier piperazine-quinazoline systems in Compounds A and B.

- Bioactivity Potential: Compounds A and B were tested against MDA-MB-231 cancer cells, suggesting that the target compound’s benzyloxy-phenyl-ethanone scaffold could similarly interact with cancer-related receptors .

Thiazolidine-Based Analogues ()

Key Compounds: A series of (E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one derivatives (AAP-1 to AAP-10).

- Structural Difference : Replace the 3-methoxypyrrolidine group with a thiazolidine ring and include a Schiff base linker.

- Synthesis : Microwave irradiation improved reaction efficiency (e.g., 80–85% yield) compared to conventional methods (60–65% yield).

- Bioactivity : Exhibited antimicrobial activity against E. coli and S. aureus (MIC = 8–32 µg/mL), highlighting the role of the benzyloxy-phenyl group in membrane interaction.

Comparison Insights :

- Synthetic Flexibility : The target compound’s pyrrolidine moiety allows for easier functionalization than the rigid thiazolidine-Schiff base system.

Sulfonamide and Indole Derivatives ()

Key Compounds :

1-(4-(Benzyloxy)-1-(phenylsulfonyl)-1H-indol-2-yl)ethanone (Similarity score: 0.67)

(E)-4-Methoxy-N-(2-(2-(pyridin-4-yl)vinyl)phenyl)benzenesulfonamide (Similarity score: 0.66)

Comparison Insights :

- Functional Groups : These compounds prioritize sulfonamide and indole motifs over heterocyclic amines, suggesting divergent biological targets (e.g., enzyme inhibition vs. receptor agonism).

Data Tables

Table 1: Physical and Spectroscopic Data Comparison

Biological Activity

2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone, a compound with a complex structure, has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula : C17H21NO3

- Molecular Weight : 299.36 g/mol

The structure features a benzyloxy group and a pyrrolidine moiety, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in several contexts, particularly its effects on neuropharmacological targets and potential anti-inflammatory properties.

Neuropharmacological Effects

Research indicates that compounds with similar structures exhibit neuroprotective effects, primarily through the inhibition of monoamine oxidase B (MAO-B), an enzyme involved in the breakdown of neurotransmitters. For instance, derivatives of benzyloxyphenyl compounds have shown significant MAO-B inhibitory activity, with some achieving IC50 values as low as 0.062 µM, indicating potent neuroprotective potential against neurodegenerative diseases like Parkinson's disease .

Anti-inflammatory Properties

Additionally, compounds related to this compound have demonstrated promising anti-inflammatory properties. A study highlighted that derivatives could act as inverse agonists for RORc (retinoic acid receptor-related orphan receptor gamma), suggesting their utility in treating Th17-mediated autoimmune diseases such as rheumatoid arthritis and psoriasis .

Table 1: Summary of Biological Activities

Mechanistic Insights

The mechanism of action for the neuroprotective effects is primarily attributed to the competitive inhibition of MAO-B, which leads to increased levels of neurotransmitters such as dopamine. This is crucial in managing conditions characterized by dopaminergic deficits.

For anti-inflammatory actions, the modulation of RORc activity suggests that these compounds can influence immune responses, potentially reducing the severity of autoimmune conditions by downregulating pro-inflammatory cytokines.

Q & A

What are the established synthetic routes for 2-(4-(Benzyloxy)phenyl)-1-(3-methoxypyrrolidin-1-yl)ethanone, and how can reaction conditions be optimized?

Level: Basic

Answer:

The synthesis typically involves sequential functionalization of aromatic and heterocyclic precursors. A plausible route includes:

Benzylation of 4-hydroxyphenylacetone to introduce the benzyloxy group via nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling with 3-methoxypyrrolidine using a ketone-amine condensation, potentially employing Dean-Stark apparatus for azeotropic water removal to drive the reaction .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by H/C NMR and high-resolution mass spectrometry (HRMS) .

Optimization Tips: Adjust stoichiometry, solvent polarity, and catalyst (e.g., piperidine for imine formation) to enhance yield. Monitor intermediates by TLC .

How can crystallographic refinement resolve discrepancies in the compound’s stereochemical configuration?

Level: Advanced

Answer:

X-ray crystallography using SHELXL ( ) is critical for unambiguous stereochemical assignment. Key steps:

- Data Collection: High-resolution (<1.0 Å) data to resolve methoxypyrrolidine conformation.

- Refinement: Use SHELXL’s restraints for flexible moieties (e.g., benzyloxy group) and hydrogen-bonding networks.

- Validation: Compare experimental bond angles/thermal parameters with DFT-calculated models. Discrepancies may indicate dynamic disorder or crystallographic artifacts .

What spectroscopic and chromatographic methods are recommended for structural elucidation and purity assessment?

Level: Basic

Answer:

- NMR Spectroscopy:

- Mass Spectrometry: HRMS (ESI+) for molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-PDA: Purity >95% using C18 column (acetonitrile/water, 0.1% TFA) .

How should researchers address contradictory bioactivity data across different cell-based assays?

Level: Advanced

Answer:

Contradictions often arise from assay-specific variables:

- Solubility: Use DMSO stocks ≤0.1% to avoid solvent toxicity; confirm solubility via dynamic light scattering .

- Metabolic Stability: Pre-treat with cytochrome P450 inhibitors (e.g., 1-aminobenzotriazole) to assess metabolite interference .

- Dose-Response Curves: Perform 8-point dilution series (1 nM–100 µM) with triplicates. Normalize data to positive/negative controls (e.g., staurosporine for cytotoxicity) .

- Target Engagement: Validate using SPR (surface plasmon resonance) or thermal shift assays for direct binding .

What computational strategies predict the compound’s pharmacokinetic and toxicity profiles?

Level: Advanced

Answer:

- ADMET Prediction: Tools like SwissADME or ADMETLab estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition.

- Molecular Dynamics (MD): Simulate interactions with targets (e.g., kinases) using GROMACS. Analyze binding free energy (MM-PBSA) and hydrogen-bond occupancy .

- Toxicity Alerts: Rule-of-five violations (e.g., molecular weight >500) or PAINS filters to exclude promiscuous binders .

What safety protocols are recommended for handling this compound in laboratory settings?

Level: Basic

Answer:

- Storage: –20°C under argon in amber vials to prevent oxidation .

- PPE: Nitrile gloves, lab coat, and safety goggles. Use fume hood for weighing .

- Spill Management: Absorb with vermiculite; dispose as hazardous waste (EPA guidelines) .

How can researchers validate the compound’s stability under varying pH and temperature conditions?

Level: Advanced

Answer:

- Forced Degradation Studies:

What strategies optimize the compound’s solubility for in vivo studies?

Level: Advanced

Answer:

- Co-Solvents: PEG-400 or Captisol® (≤20% v/v) for intravenous administration .

- Nanoparticle Formulation: Use PLGA or liposomes (sonication method) to enhance bioavailability .

- Salt Formation: Screen with counterions (e.g., HCl) to improve aqueous solubility .

How can SAR studies guide structural modifications to enhance target selectivity?

Level: Advanced

Answer:

- Core Modifications: Replace benzyloxy with electron-withdrawing groups (e.g., nitro) to alter π-π stacking .

- Pyrrolidine Optimization: Introduce chirality (S/R-3-methoxy) to probe enantioselective interactions .

- Protease Sensitivity: Incorporate deuterium at labile positions to prolong half-life .

What analytical techniques quantify trace impurities in synthesized batches?

Level: Basic

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.